

Application Note & Protocol: Quantification of Dipentyl Phthalate Leaching from Medical Devices

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Compound of Interest						
Compound Name:	Dipentyl phthalate					
Cat. No.:	B1670393	Get Quote				

Introduction

Dipentyl phthalate (DNP), a member of the phthalate ester family of plasticizers, is utilized to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers commonly used in the manufacturing of medical devices. Due to its potential for leaching and subsequent patient exposure, regulatory bodies and manufacturers are increasingly focused on accurately quantifying the migration of DNP from these devices. This application note provides a comprehensive protocol for the determination of DNP leaching from medical devices, employing Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for phthalate analysis.[1][2][3] The methodologies outlined herein are designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety and quality assessment of medical devices. The protocol is aligned with the principles of biocompatibility evaluation as described in the ISO 10993 series of standards.[4][5][6]

Experimental Protocol

This protocol details the steps for simulating the leaching of **Dipentyl phthalate** from a medical device and its subsequent quantification using GC-MS.

1. Materials and Reagents

Methodological & Application





- Solvents: HPLC-grade or equivalent purity n-hexane, ethanol, and methanol.
- Reagents: Dipentyl phthalate (DNP) standard (CAS No. 131-18-0), internal standard (e.g., Benzyl Benzoate).
- Glassware: Scrupulously clean glassware, rinsed with n-hexane to minimize background phthalate contamination.
- Medical Device: The device to be tested.
- Simulant Fluid: A solution representing the physiological environment the device will encounter. A common simulant is a 1:1 (v/v) ethanol/water mixture.[7][8] The choice of simulant should be justified based on the intended use of the device.
- 2. Sample Preparation and Leaching Simulation
- Device Preparation:
 - Record the weight and surface area of the medical device.
 - If the device is sterile, open the packaging in a clean environment to avoid contamination.
 - Cut the device into smaller pieces, if necessary, to ensure complete immersion in the simulant fluid.
- Leaching Procedure:
 - Place the prepared device or a representative portion into a clean glass container.
 - Add a known volume of the pre-warmed simulant fluid to the container, ensuring the device is fully submerged. The volume should be sufficient to ensure complete contact and allow for easy sample withdrawal.
 - Incubate the container at a physiologically relevant temperature (e.g., 37°C) for a duration that simulates the clinical use of the device (e.g., 1 hour, 24 hours, or longer).[9] Gentle agitation may be applied if it mimics the in-use conditions.



 At the end of the incubation period, carefully decant the simulant fluid into a clean glass container for extraction.

3. Sample Extraction

- Liquid-Liquid Extraction:
 - Transfer a known aliquot of the simulant fluid to a separatory funnel.
 - Spike the sample with a known concentration of the internal standard.
 - Add a suitable volume of n-hexane (e.g., 1:1 volume ratio with the simulant) and shake vigorously for 2-3 minutes.
 - Allow the layers to separate and collect the organic (n-hexane) layer.
 - Repeat the extraction process two more times with fresh n-hexane.
 - Combine the organic extracts.
- Concentration:
 - Evaporate the combined organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. GC-MS Analysis

The analysis of DNP is performed using a Gas Chromatograph coupled with a Mass Spectrometer.[1][2][3][10]

- Instrumentation: An Agilent 8890 GC with a 5977B MS detector or equivalent.[1]
- Column: A low-bleed capillary column suitable for phthalate analysis, such as an Agilent J&W HP-5ms Ultra Inert column (e.g., 30 m x 0.25 mm, 0.25 μ m).[10]
- Carrier Gas: Helium or Hydrogen.[10]



- Injection Mode: Pulsed splitless injection is recommended to maximize the transfer of phthalates into the column.[10]
- Quantification: Quantification is typically performed using Selected Ion Monitoring (SIM)
 mode for enhanced sensitivity and selectivity. The characteristic ions for DNP are m/z 149
 (quantifier) and 237 (qualifier).[10][11]
- 5. Data Analysis and Reporting
- Construct a calibration curve using DNP standards of known concentrations.
- Calculate the concentration of DNP in the extracted sample based on the calibration curve and the response of the internal standard.
- Report the amount of DNP leached from the medical device in appropriate units, such as μ g/device or μ g/cm².

Data Presentation

The following tables summarize typical data that can be generated from this protocol.

Table 1: GC-MS Instrumentation and Conditions



Parameter	Value	
Gas Chromatograph		
Instrument	Agilent 8890 GC or equivalent[1]	
Column	HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 μ m) [10]	
Inlet Temperature	280°C	
Injection Volume	1 μL	
Injection Mode	Pulsed Splitless[10]	
Carrier Gas	Helium	
Flow Rate	1.2 mL/min	
Oven Program	Initial 60°C for 1 min, ramp to 300°C at 15°C/min, hold for 5 min	
Mass Spectrometer		
Instrument	Agilent 5977B MS or equivalent[1]	
Ion Source	Electron Ionization (EI)	
Ion Source Temperature	230°C	
Quadrupole Temperature	150°C	
Acquisition Mode	Selected Ion Monitoring (SIM)	
Quantifier Ion (DNP)	m/z 149[10][11]	
Qualifier Ion (DNP)	m/z 237[10][11]	

Table 2: Example Leaching Data for Phthalates from Various Medical Devices

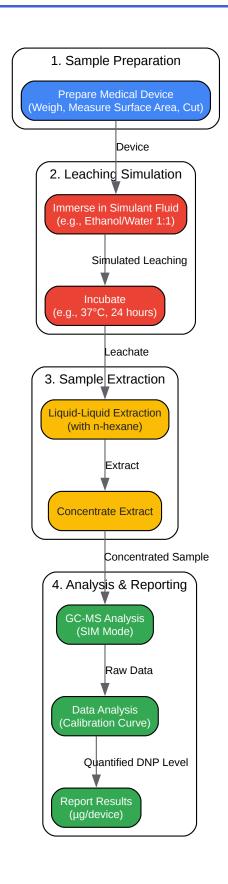
Note: The following data is illustrative and based on published literature for other phthalates like DEHP to provide context. Actual DNP leaching levels will vary depending on the device, material, and experimental conditions.



Medical Device Category	Specific Device Example	Phthalate Detected	Leached Amount (µ g/device)	Reference
Respiratory Support	Neonatal Expiratory Filter Set	DEHP	54,600	[12]
Respiratory Support and Filter	DEHP (median)	6,560	[12]	
Intravenous (IV) Supplies	IV Tubing	DEHP	Varies	[9]
Dialysis Equipment	Peritoneal Dialysis Set (Bag and Tubing)	DEHP	31-34% of device weight	[13]
Solution from Peritoneal Dialysis Bag	DEHP	3.72 μg/dm³	[13]	
Infusion Bottles (LDPE)	Physiological Saline (0.9% NaCl)	DEHP	Higher than Ringer's solution bottle	[13]
Ringer's Solution	DEHP	Lower than saline bottle	[13]	
Stored Solutions	Ringer's Solution	DEHP	17.30 μg/dm³	[13]
Physiological Saline Solution	DEHP	5.83 μg/dm³	[13]	

Visualizations





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Caption: Experimental workflow for DNP leaching analysis.



Conclusion

This application note provides a detailed protocol for the quantification of **Dipentyl phthalate** leaching from medical devices using GC-MS. Adherence to this protocol will enable researchers and manufacturers to obtain reliable and reproducible data, which is crucial for the toxicological risk assessment and ensuring the safety of medical devices. The provided workflow and data tables serve as a practical guide for implementing this analysis in a laboratory setting.

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